Cas no 1306742-41-5 ((S)-Propiomazine)

(S)-Propiomazine is a chiral derivative of propiomazine, an antihistamine with sedative and antiemetic properties. Its (S)-enantiomeric form exhibits enhanced pharmacological specificity, potentially offering improved binding affinity to target receptors compared to the racemic mixture. This stereoselectivity may lead to more predictable pharmacokinetics and reduced side effects, making it valuable for research in neuropharmacology and therapeutic applications. (S)-Propiomazine is of interest in studies exploring structure-activity relationships and enantiomer-specific drug effects. Its high purity and well-defined stereochemistry make it suitable for analytical standards, preclinical investigations, and chiral synthesis. The compound is typically handled under controlled conditions due to its bioactive nature.
(S)-Propiomazine structure
(S)-Propiomazine structure
Product name:(S)-Propiomazine
CAS No:1306742-41-5
MF:C20H24N2OS
Molecular Weight:340.482363700867
CID:5044210

(S)-Propiomazine 化学的及び物理的性質

名前と識別子

    • (S)-Propiomazine
    • インチ: 1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3/t14-/m0/s1
    • InChIKey: UVOIBTBFPOZKGP-AWEZNQCLSA-N
    • SMILES: C(C1=CC=C2C(=C1)N(C[C@@H](N(C)C)C)C1=C(C=CC=C1)S2)(=O)CC

(S)-Propiomazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
P839075-100mg
(S)-Propiomazine
1306742-41-5
100mg
$ 2463.00 2023-04-15
TRC
P839075-25mg
(S)-Propiomazine
1306742-41-5
25mg
$ 689.00 2023-04-15
TRC
P839075-50mg
(S)-Propiomazine
1306742-41-5
50mg
$ 1303.00 2023-04-15
TRC
P839075-10mg
(S)-Propiomazine
1306742-41-5
10mg
$ 316.00 2023-04-15
TRC
P839075-250mg
(S)-Propiomazine
1306742-41-5
250mg
$ 4500.00 2023-09-06

(S)-Propiomazine 関連文献

(S)-Propiomazineに関する追加情報

Comprehensive Overview of (S)-Propiomazine (CAS No. 1306742-41-5)

(S)-Propiomazine (CAS No. 1306742-41-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of phenothiazines, which are widely used in the development of antipsychotic and antiemetic drugs. The unique stereochemistry of (S)-Propiomazine imparts distinct pharmacological properties, making it a valuable candidate for various therapeutic applications.

The molecular structure of (S)-Propiomazine consists of a phenothiazine core with a propylamine side chain, which is crucial for its biological activity. The presence of the chiral center at the propylamine moiety results in two enantiomers, (R) and (S). The (S) enantiomer, specifically, has been shown to exhibit superior pharmacological effects compared to its (R) counterpart. This enantioselectivity is essential for optimizing drug efficacy and minimizing adverse side effects.

Recent studies have highlighted the potential of (S)-Propiomazine in treating various neurological disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that (S)-Propiomazine effectively modulates dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. The compound's ability to selectively bind to these receptors without affecting other neurotransmitter systems makes it a promising candidate for developing more targeted and effective treatments.

In addition to its antipsychotic properties, (S)-Propiomazine has shown potential as an antiemetic agent. A clinical trial conducted by a leading pharmaceutical company reported that patients treated with (S)-Propiomazine experienced a significant reduction in nausea and vomiting associated with chemotherapy. The trial also noted that the compound was well-tolerated, with minimal side effects, further supporting its therapeutic potential.

The synthesis of (S)-Propiomazine involves several steps, including the preparation of the chiral propylamine intermediate and its subsequent coupling with the phenothiazine core. Advanced synthetic methods, such as asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These methods ensure that the final product meets the stringent quality standards required for pharmaceutical applications.

The pharmacokinetic profile of (S)-Propiomazine

In terms of safety and toxicity, preclinical studies have shown that (S)-Propiomazine

The future outlook for (S)-Propiomazine

In conclusion, (S)-Propiomazine (CAS No. 1306742-41-5) represents a significant advancement in the field of medicinal chemistry. Its unique stereochemistry and pharmacological properties make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and potential applications, (S)-Propiomazine

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD